1,1,3,3-Tetraphenyl-1,3-disiletane
Description
1,1,3,3-Tetraphenyl-1,3-disiloxane (CAS 807-28-3) is an organosilicon compound featuring a disiloxane backbone (Si–O–Si) with phenyl and methyl substituents. Its molecular formula is C₂₆H₂₆OSi₂, and it has a molecular weight of 410.66 g/mol . The compound is characterized by its high thermal stability and hydrophobic properties, making it suitable for applications in polymer chemistry and materials science. Structurally, the two silicon atoms are bonded to two phenyl groups and one methyl group each, with an oxygen bridge connecting the silicon atoms. This configuration enhances steric hindrance, reducing reactivity and improving stability under harsh conditions .
Properties
CAS No. |
2319-40-6 |
|---|---|
Molecular Formula |
C26H24Si2 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
1,1,3,3-tetraphenyl-1,3-disiletane |
InChI |
InChI=1S/C26H24Si2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-28(22-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI Key |
BBQCMUNBXIEAFS-UHFFFAOYSA-N |
Canonical SMILES |
C1[Si](C[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Related CAS |
170473-77-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraphenyl-1,3-disiletane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with a suitable halogenating agent, followed by cyclization. For example, the reaction of diphenylsilane with iodine monochloride or sodium benzenethiolate in benzenethiol can yield the desired disiletane .
Industrial Production Methods
Industrial production methods for 1,1,3,3-Tetraphenyl-1,3-disiletane typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetraphenyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine monochloride, sodium benzenethiolate, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as benzene or toluene .
Major Products Formed
The major products formed from these reactions include siloxane and silane derivatives, which can be further utilized in various applications .
Scientific Research Applications
1,1,3,3-Tetraphenyl-1,3-disiletane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraphenyl-1,3-disiletane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form bonds with other elements, facilitating the formation of complex structures. This property is exploited in catalysis and materials science, where the compound acts as a catalyst or a building block for larger molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
1,1,4,4-Tetraphenyl-1,3-butadiene (TPB, CAS 1450-63-1)
- Structure : A conjugated diene with phenyl groups at the 1,4 positions.
- Properties : Exhibits aggregation-induced emission (AIE) behavior. In solution, it shows weak fluorescence, but emission intensifies in the solid state due to restricted molecular motion .
- Applications : Used as a blue luminescent scintillator and electroluminescent dye in optoelectronic devices .
- Key Data : Melting point >180°C; polymorphs exhibit varying thermal stability and luminescence efficiency .
1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane (CAS 807-28-3)
- Structure : Similar to 1,1,3,3-tetraphenyldisiloxane but with methyl groups replacing two phenyl substituents.
- Properties: Higher solubility in nonpolar solvents (e.g., toluene) compared to fully phenyl-substituted analogues. LogP = 8.69, indicating extreme hydrophobicity .
- Applications : Used in silicone-based polymers and as a precursor for functional materials .
1,3-Divinyltetraphenyldisiloxane
- Structure : Vinyl groups replace methyl substituents on the disiloxane backbone.
- Properties : Enhanced reactivity due to vinyl groups, enabling cross-linking in silicone elastomers.
- Applications : Key intermediate in synthesizing heat-resistant silicones for industrial coatings .
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene (TPCP, CAS 15570-45-3)
- Structure : A cyclopentadiene ring with four phenyl substituents.
- Properties : Melting point 180–182°C; blue-emitting properties in thin-film devices.
- Applications : Fabrication of triple-layer organic light-emitting diodes (OLEDs) .
Comparative Analysis of Key Properties
Research Findings and Contrasts
Photophysical Behavior :
- TPB (1,1,4,4-tetraphenyl-1,3-butadiene) shows AIE due to restricted low-frequency phenyl ring motions in the solid state, a property absent in silicon-based analogues like 1,1,3,3-tetraphenyldisiloxane .
- TPCP (1,2,3,4-tetraphenylcyclopentadiene) exhibits intrinsic blue emission without aggregation, making it superior for OLEDs compared to TPB, which requires aggregation for luminescence .
- Thermal and Solubility Properties: Disiloxane derivatives (e.g., 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane) demonstrate higher thermal stability (>300°C) and solubility in organic solvents compared to carbon-backbone compounds like TPB .
Polymorphism and Stability :
- TPB exists in four polymorphs with distinct thermal stabilities, impacting its luminescent efficiency in solid-state applications . In contrast, disiloxane derivatives show less polymorphism due to rigid silicon-oxygen backbones .
Q & A
Q. What are the recommended synthetic routes for 1,1,3,3-Tetraphenyl-1,3-disiletane, and how can purity be ensured?
The synthesis of disiletane derivatives often involves cyclization reactions of organosilicon precursors. For example, 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane (a structurally analogous compound) is synthesized via condensation of methyldiphenylsilanol under controlled dehydration conditions . Key steps include:
Q. How can the molecular structure of 1,1,3,3-Tetraphenyl-1,3-disiletane be characterized?
Structural elucidation relies on:
Q. What safety precautions are critical when handling this compound?
While direct toxicity data for disiletane is limited, structurally similar organosilicons exhibit:
- Moderate toxicity via inhalation (rat LD50 >640 mg/kg) .
- Thermal decomposition releasing SOx and NOx vapors. Recommendations:
- Use fume hoods for synthesis.
- Store under inert gas (N2/Ar) to prevent oxidation .
Advanced Research Questions
Q. How does the solid-state polymorphism of 1,1,3,3-Tetraphenyl-1,3-disiletane influence its photophysical properties?
Polymorph screening (e.g., solvent evaporation vs. melt crystallization) can yield distinct crystal forms. For example, 1,1,4,4-tetraphenyl-1,3-butadiene exhibits four polymorphs with varying emission wavelengths (450–520 nm) due to π-stacking differences . Methodology:
- DSC/TGA to assess thermal stability (ΔHfusion >150°C).
- Powder XRD to index polymorphic phases.
- TD-DFT calculations to correlate packing with luminescence .
Q. What mechanistic insights explain substituent effects on disiletane reactivity?
Kinetic studies of analogous disilacyclobutanes reveal:
- Electron-withdrawing groups (e.g., –Cl) accelerate ring-opening reactions via destabilization of the Si–Si bond.
- NMR kinetics (e.g., 29Si NMR) track intermediates in nucleophilic substitutions (e.g., thiolate-promoted cleavage) . Example
| Substituent | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| –Ph | 1.2 × 10⁻⁴ | 85.3 |
| –Cl | 5.8 × 10⁻⁴ | 72.1 |
Q. How can computational modeling predict disiletane’s reactivity in cross-coupling reactions?
DFT studies (B3LYP/6-31G*) optimize transition states for Si–Si bond cleavage. Key findings:
- Oxidative addition to Pd(0) occurs with ΔG‡ ≈ 90 kJ/mol.
- Steric effects from phenyl groups increase activation barriers by 15–20% vs. alkyl-substituted disilanes . Validation: Compare computed IR spectra with experimental data (RMSD <5 cm⁻¹).
Data Contradictions and Resolution
Q. Why do different studies report conflicting thermal stability values for disiletane derivatives?
Discrepancies arise from:
- Sample purity : Impurities (e.g., silanol residues) lower decomposition temperatures.
- Heating rate : Faster DSC scans (>10°C/min) overestimate stability by 10–15°C . Resolution: Standardize protocols (e.g., ISO 11357 for DSC) and use high-purity samples (HPLC-validated).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
